6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Physicochemical profiling Lead optimization Fragment-based drug design

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine (CAS 1119262-36-0, MW 254.74) is a pyrimidine-2,4-diamine derivative bearing a 6-chloro substituent and an N4-methyl-N4-(thiophen-3-ylmethyl) motif. It belongs to a chemotype exemplified by the well-characterized soluble adenylyl cyclase (sAC) allosteric inhibitor LRE1 (also known as RU-0204277), which differs solely by an N4-cyclopropyl group in place of the N4-methyl group.

Molecular Formula C10H11ClN4S
Molecular Weight 254.74 g/mol
Cat. No. B14910772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine
Molecular FormulaC10H11ClN4S
Molecular Weight254.74 g/mol
Structural Identifiers
SMILESCN(CC1=CSC=C1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C10H11ClN4S/c1-15(5-7-2-3-16-6-7)9-4-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3,(H2,12,13,14)
InChIKeyGSEGNJWYZGIKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine: A Low-Molecular-Weight Pyrimidine-2,4-diamine Scaffold for Soluble Adenylyl Cyclase (sAC) Probe Development


6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine (CAS 1119262-36-0, MW 254.74) is a pyrimidine-2,4-diamine derivative bearing a 6-chloro substituent and an N4-methyl-N4-(thiophen-3-ylmethyl) motif. It belongs to a chemotype exemplified by the well-characterized soluble adenylyl cyclase (sAC) allosteric inhibitor LRE1 (also known as RU-0204277), which differs solely by an N4-cyclopropyl group in place of the N4-methyl group. LRE1 was identified as a specific, allosteric sAC inhibitor that binds the bicarbonate activator binding site and prevents sAC-dependent cAMP accumulation in cellular systems [1]. Multiple sAC inhibitor patents explicitly encompass both N4-methyl and N4-cyclopropyl variants within the same generic structural claims, establishing this compound as a member of a pharmacologically validated inhibitor series [2]. The target compound is commercially available at 98% purity .

Why 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine Cannot Be Substituted by Other In-Class Pyrimidine-2,4-diamines


Pyrimidine-2,4-diamine derivatives with thiophenylmethyl N4-substituents cannot be treated as interchangeable. The N4-substituent identity (methyl vs. cyclopropyl vs. larger alkyl groups) profoundly modulates both physicochemical properties and target engagement. In a structurally related cyclopenta[d]pyrimidine series targeting the colchicine site on tubulin, the N4-methyl analog was the most potent (IC50 = 10.6 nM), while N4-cyclopropyl, N4-n-propyl, and N4-i-propyl analogs showed 12- to 39-fold reduced potency (IC50 values of 300, 130, and 410 nM, respectively), demonstrating that increasing N4-alkyl size beyond methyl progressively impairs activity [1]. For the sAC inhibitor chemotype, LRE1 (N4-cyclopropyl) is the only extensively characterized member, but patents disclose the N4-methyl variant as a co-claimed species, indicating that the N4-methyl analog was intentionally synthesized and evaluated within the same inhibitor program [2]. Substituting the N4-methyl analog with the N4-cyclopropyl tool compound LRE1 therefore risks confounding SAR interpretation, as the two differ in molecular weight (ΔMW = 26.04), calculated lipophilicity, and conformational flexibility (3 vs. 4 rotatable bonds).

Quantitative Differentiation Evidence for 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine Versus Its Closest Comparator LRE1


Molecular Weight Advantage: 254.74 vs. 280.78 g/mol Reduces Compound Mass by 9.3%

The target compound (C10H11ClN4S, MW 254.74 g/mol) has a molecular weight 26.04 Da lower than LRE1 (C12H13ClN4S, MW 280.78 g/mol) , representing a 9.3% mass reduction. In lead optimization, lower molecular weight within a matched-pair series correlates with improved ligand efficiency metrics and greater scope for subsequent synthetic elaboration without exceeding drug-like property thresholds. The target compound also has 3 rotatable bonds versus 4 for LRE1, indicating reduced conformational flexibility that may contribute to a more favorable entropic binding profile.

Physicochemical profiling Lead optimization Fragment-based drug design

SAR Trend: N4-Methyl Outperforms N4-Cyclopropyl in Structurally Related Pyrimidine Scaffolds Targeting Tubulin

In a cyclopenta[d]pyrimidine series targeting the colchicine binding site on tubulin, the N4-methyl analog demonstrated an IC50 of 10.6 nM against the MDA-MB-435 human breast cancer cell line, representing the most potent N4-substituent evaluated. By contrast, the N4-cyclopropyl analog showed an IC50 of 300 nM (28-fold less potent), N4-n-propyl showed 130 nM (12-fold less potent), and N4-i-propyl showed 410 nM (39-fold less potent) [1]. Although these data are from a distinct pyrimidine chemotype (cyclopenta[d]pyrimidine vs. pyrimidine-2,4-diamine), they establish a cross-scaffold SAR principle: the N4-methyl substituent can confer superior cellular potency relative to larger N4-alkyl or cycloalkyl groups in pyrimidine-based inhibitor series.

Structure-activity relationship Tubulin polymerization inhibitors Cancer cell proliferation

LRE1 (N4-Cyclopropyl Analog) Establishes the Pharmacological Baseline: Potent sAC Inhibition with Selectivity Over Transmembrane Adenylyl Cyclases

LRE1, the direct N4-cyclopropyl comparator, is a well-validated allosteric sAC inhibitor. In the RF-MSS biochemical assay, LRE1 inhibited sAC with an IC50 of 3.3 μM . In a cellular context, LRE1 inhibited cAMP accumulation in 4-4 cells with an IC50 of 11 μM, comparable in potency to the tool compound KH7 but without KH7's associated cellular toxicity and mitochondrial uncoupling effects . LRE1 did not inhibit transmembrane adenylyl cyclases (tmACs I, II, V, VIII, and IX) at concentrations up to 50 μM, demonstrating functional selectivity for sAC . The Brenda enzyme database records an IC50 of 0.018 μM for LRE1 against purified sAC at pH 7.4 [1]. These data establish the potency and selectivity benchmark against which the N4-methyl analog should be compared.

Soluble adenylyl cyclase cAMP signaling Allosteric inhibition

Crystal Structure of LRE1 Bound to sAC Enables Structure-Based Design of N4-Methyl Analogs with Predictable Binding Modes

The crystal structure of human sAC in complex with LRE1 has been deposited in the Protein Data Bank (PDB ID: 5IV4), revealing that LRE1 occupies the bicarbonate activator binding site (BBS) and inhibits sAC through a unique allosteric mechanism [1]. The N4-cyclopropyl group of LRE1 is accommodated within a hydrophobic pocket formed by residues in the BBS. Given the identical pyrimidine-2,4-diamine core and conserved 6-chloro and thiophen-3-ylmethyl substituents, the N4-methyl analog is expected to adopt an essentially identical binding pose, with the smaller N4-methyl group probing the same hydrophobic sub-pocket with altered steric complementarity. The availability of a high-resolution co-crystal structure provides a direct rational basis for predicting the binding mode of the N4-methyl analog prior to experimental determination.

X-ray crystallography Structure-based drug design Allosteric binding site

Commercial Availability: 98% Purity from Multiple Independent Suppliers Enables Reproducible SAR Studies

The target compound is commercially available at 98% purity from Leyan (Product No. 1355268) and is listed by multiple other chemical suppliers under CAS 1119262-36-0 . In comparison, LRE1 is available at ≥98% (HPLC) purity from Sigma-Aldrich and other vendors . The availability of the N4-methyl analog from independent suppliers at a purity specification suitable for dose-response assays ensures that procurement of the compound for comparative SAR studies can be accomplished without reliance on custom synthesis, reducing lead time and enabling orthogonal sourcing for reproducibility verification.

Chemical procurement Reproducibility Research tool compounds

Recommended Application Scenarios for 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine Based on Differentiated Evidence


Matched-Pair SAR Probe for sAC Inhibitor Optimization Using LRE1 as the Benchmark

The N4-methyl analog serves as the most direct matched-pair comparator to LRE1 for probing the structure-activity relationship at the N4 position of sAC inhibitors. With a ΔMW of only 26.04 and a single atomic substitution (methyl vs. cyclopropyl), this matched pair isolates the contribution of N4-substituent steric and electronic properties to sAC binding affinity . Researchers can conduct parallel dose-response profiling of both compounds in RF-MSS biochemical assays and 4-4 cellular cAMP accumulation assays to determine whether N4-methyl improves or reduces potency relative to the LRE1 benchmark (IC50 = 3.3 μM biochemical, 11 μM cellular) [1]. The existing sAC-LRE1 co-crystal structure (PDB: 5IV4) further enables rational interpretation of any observed potency differences through molecular modeling of the N4-methyl analog in the BBS [2].

Physicochemical Property-Driven Lead Optimization Starting from a Lower-MW Scaffold

For medicinal chemistry programs targeting sAC or related adenylyl cyclase enzymes, the N4-methyl analog provides a lead-like starting point with a molecular weight of 254.74 g/mol and only 3 rotatable bonds, compared to 280.78 g/mol and 4 rotatable bonds for LRE1 . The 9.3% lower molecular weight translates to improved ligand efficiency metrics, and the reduced conformational flexibility may contribute to a more favorable entropic component of binding free energy [1]. This scaffold is better suited for subsequent property-preserving synthetic elaboration (e.g., introducing solubility-enhancing groups, adjusting LogP, or adding pharmacokinetic handles) before reaching the MW threshold typically associated with poor developability. Additionally, the lower calculated LogP of the target compound (ClogP ~2.5) relative to the estimated LogP for LRE1 (~3.2–3.5 based on the additional two carbon atoms) suggests inherently superior aqueous solubility, which is advantageous for biochemical and cellular assay formats [2].

Cross-Chemotype Validation of the N4-Substituent SAR Hypothesis in Pyrimidine-Based Inhibitor Programs

The observation that N4-methyl outperforms N4-cyclopropyl by 28-fold in a cyclopenta[d]pyrimidine tubulin inhibitor series (IC50 10.6 nM vs. 300 nM) establishes a testable cross-chemotype hypothesis: that N4-methyl may generally confer superior potency relative to N4-cyclopropyl in pyrimidine-based inhibitor series. The target compound enables direct testing of this hypothesis in the sAC inhibitor chemotype. A finding that the N4-methyl analog matches or exceeds LRE1 potency would strengthen the broader SAR principle, while a contrary result would delineate chemotype-specific SAR boundaries. This cross-chemotype SAR mapping is of value to multiple inhibitor discovery programs that employ pyrimidine-2,4-diamine scaffolds, including those targeting kinases (CDK, EGFR, JAK) and phosphodiesterases, where N4-substituent optimization is a common medicinal chemistry strategy [1].

Procurement-Efficient Tool Compound for Academic sAC Signaling Research

For academic laboratories investigating cAMP signaling microdomains and the biological roles of sAC, the N4-methyl analog offers an alternative chemical probe that can be procured from multiple independent suppliers at 98% purity . While LRE1 remains the gold-standard sAC tool compound with extensive literature validation (11 peer-reviewed studies across sperm biology, hepatic ischemia/reperfusion, melanogenesis, and red blood cell pH regulation) [1], the N4-methyl analog enables critical control experiments: testing whether pharmacological effects attributed to LRE1 are reproducible with a structurally distinct sAC inhibitor chemotype variant. This addresses the growing reproducibility emphasis in chemical biology, where orthogonal chemical probes are recommended to rule out compound-specific off-target effects. The compound's lower molecular weight and distinct physicochemical profile further ensure that any observed biological effects are due to on-target sAC engagement rather than shared physicochemical artifacts.

Quote Request

Request a Quote for 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.